molecular formula C18H17N3OS B13449444 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde

4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde

Cat. No.: B13449444
M. Wt: 323.4 g/mol
InChI Key: MXFQNZOZYBEIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde involves multiple steps. One method involves the reaction of dibenzo[b,f][1,4]thiazepine with piperazine and subsequent formylation to introduce the carboxaldehyde group . The reaction conditions typically require a controlled environment with specific reagents and catalysts to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the final product .

Mechanism of Action

The mechanism of action of 4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde is related to its interaction with neurotransmitter receptors in the brain. It is known to activate ERK1/2 and induce the release of brain-derived neurotrophic factor (BDNF) in glioma cells, which may contribute to its antidepressant properties . Additionally, it inhibits the norepinephrine transporter, which may enhance its antipsychotic activity . These molecular targets and pathways are crucial for understanding the compound’s effects on the central nervous system.

Comparison with Similar Compounds

4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its role as an impurity reference material, which is essential for ensuring the quality and safety of pharmaceutical products .

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carbaldehyde

InChI

InChI=1S/C18H17N3OS/c22-13-20-9-11-21(12-10-20)18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)19-18/h1-8,13H,9-12H2

InChI Key

MXFQNZOZYBEIIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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